Home > Products > Screening Compounds P88765 > 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine - 691884-04-5

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-3072377
CAS Number: 691884-04-5
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. These compounds are recognized for their diverse biological activities and serve as building blocks for various pharmacologically active molecules. [, , , , , ]

N-phenyl-3(5)-amino-5(3)-methylpyrazole-4-carboxamide

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various pyrazolo[1,5-a]pyrimidine derivatives, including the target compound 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine []. This shared synthetic pathway highlights their structural similarities and positions this intermediate as a key building block.

N-phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound is a simplified pyrazolo[1,5-a]pyrimidine derivative demonstrating notable fungicidal activity against Basidiomycete species []. This finding underscores the potential of this chemical class for developing antifungal agents.

6-bromo derivative of N-phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: Researchers synthesized this derivative to explore the impact of substituents on the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold []. This highlights the importance of understanding structure-activity relationships within this chemical class.

7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines

    7-methyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidines

    • Compound Description: This family of compounds was identified as the actual product from the reaction of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate, correcting a previous structural misassignment []. This discovery underscores the importance of rigorous structural analysis in organic synthesis.

    2,7-dimethyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidine

    • Compound Description: This specific compound, confirmed by X-ray crystallography, is a member of the 7-methyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidines family []. This structural confirmation provided critical evidence for the revised reaction outcome and further validated the use of NMR spectroscopy in conjunction with X-ray diffraction for accurate structure determination.

    Ethyl 3-cyano-7-, methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate

    • Compound Description: This compound was incorrectly identified as ethyl 3-cyano-7-methyl-6-oxopyrazolo[1,5-a][1,3]diazepine-8-carboxylate in a previous study. Later, researchers accurately determined its structure using 13C NMR spectroscopy and validated it through an independent synthesis []. This correction emphasizes the importance of employing multiple analytical techniques to confirm chemical structures.

    6-bromo-7-chloro-2-(ethylthio)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

    • Compound Description: This compound is a key starting material in synthesizing diversely functionalized pyrazolo[5″,1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines, a novel fused pentacyclic scaffold with potent antioxidant and anticancer properties []. This highlights the versatility of pyrazolo[1,5-a]pyrimidine derivatives as building blocks for complex heterocyclic systems with potential therapeutic applications.

    pyrazolo[5″,1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines

    • Compound Description: This class of compounds, synthesized using 6-bromo-7-chloro-2-(ethylthio)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a starting material, represents a novel pentacyclic scaffold with promising antioxidant and anticancer activities []. Notably, they exhibit strong red fluorescence, making them potentially valuable as fluorescent markers in biological research.

    Anagliptin (N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide)

    • Compound Description: Anagliptin is a potent dipeptidyl peptidase IV (DPP-4) inhibitor used to treat type 2 diabetes. Its single-crystal structure and interactions with DPP-4 have been extensively studied to understand its potency and selectivity []. This research exemplifies the successful development of a drug candidate based on the pyrazolo[1,5-a]pyrimidine scaffold.

    1,6-diamino-2-oxo-4-[(10-oxo-4,6,7,8,9,10-hexahydropyrazolo[1,5-a][1]benzothieno[2,3-d]pyrimidin-3-yl)-1,2-dihydropyridine-3,5-dicarbonitrile

    • Compound Description: This complex molecule serves as a versatile precursor for synthesizing diverse triazolo[1,5-a]pyridine derivatives, some exhibiting promising antimicrobial properties []. This versatility highlights its potential as a building block for developing new antimicrobial agents.

    5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

    • Compound Description: This compound exhibits potent fungicidal activity and is often combined with other fungicides, including ethaboxam, to achieve synergistic effects [, ]. This synergy highlights the potential of this compound in developing more effective fungicidal formulations.

    7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

    • Compound Description: This compound was co-crystallized with PDE10A, a phosphodiesterase enzyme, to understand its binding interactions and potential therapeutic implications []. This research underscores the significance of structural studies in drug discovery.
    Overview

    6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure comprises a pyrazolo ring fused to a pyrimidine ring, with a 4-chlorophenyl group at the 6-position and a methyl group at the 2-position. This unique arrangement contributes to its distinct chemical and biological properties, making it of significant interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The compound is recognized for its role as an inhibitor of cyclin-dependent kinase 2, which is crucial for regulating the cell cycle and has implications in cancer treatment .

    Synthesis Analysis

    Methods

    The synthesis of 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves several key steps:

    1. Formation of the Pyrazolo Ring: The initial step involves reacting 4-chlorobenzaldehyde with hydrazine hydrate to produce 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazolo ring.
    2. Fusion with the Pyrimidine Ring: The next step involves the fusion of the pyrazolo ring with a pyrimidine ring, which can be accomplished by reacting the pyrazolo compound with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under acidic or basic conditions.
    3. Introduction of the Methyl Group: Finally, the methyl group is introduced at the 2-position of the pyrazolo[1,5-a]pyrimidine ring through methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Technical Details

    Industrial production methods mirror laboratory synthesis but are optimized for yield and purity on a larger scale. Techniques such as batch processing and continuous flow systems are commonly employed, utilizing automated reactors and purification systems to enhance efficiency and reduce environmental impact .

    Molecular Structure Analysis

    The molecular structure of 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine features:

    • Molecular Formula: C12H10ClN3
    • Molecular Weight: Approximately 233.68 g/mol
    • Structural Characteristics: The compound consists of a fused pyrazolo and pyrimidine system, characterized by its chlorophenyl substituent and methyl group. The presence of these groups influences both its chemical reactivity and biological activity .
    Chemical Reactions Analysis

    Types of Reactions

    6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can participate in various chemical reactions:

    • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
    • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
    • Substitution: Substitution reactions may occur at the chlorophenyl group when treated with nucleophiles such as amines or thiols .

    Technical Details

    The reactions are typically carried out under controlled conditions to optimize yields and selectivity. For instance, oxidation reactions may require specific pH levels or temperatures to proceed effectively.

    Mechanism of Action

    The primary mechanism through which 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exerts its biological effects involves inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, this compound inhibits its kinase activity, preventing phosphorylation of downstream targets essential for cell cycle progression. This inhibition leads to cell cycle arrest in cancer cells at the G1 phase, promoting apoptosis or programmed cell death .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a crystalline solid.
    • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
    • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites on the aromatic ring.

    Relevant data indicate that variations in reaction conditions can significantly alter both yield and purity during synthesis processes .

    Applications

    6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific applications:

    • Medicinal Chemistry: It serves as a lead compound for developing new anticancer agents due to its ability to inhibit CDK2.
    • Biochemical Research: Used in studies exploring cell cycle regulation mechanisms and potential therapeutic interventions for cancer treatment.
    • Drug Development: Its structural features make it a candidate for further modifications aimed at enhancing potency and selectivity against specific cancer types .
    Introduction to 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine in Medicinal Chemistry

    Role of Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

    The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged heterocyclic scaffold in medicinal chemistry due to its exceptional bioisosteric properties, mimicking purine nucleobases while exhibiting enhanced metabolic stability. This bicyclic framework provides a planar, electron-rich architecture capable of forming multiple hydrogen-bonding interactions with biological targets, particularly protein kinases [10]. The synthetic versatility of the PP scaffold enables strategic decoration at positions 2, 3, 5, 6, and 7, facilitating precise optimization of pharmacological properties [10]. This adaptability is evidenced by FDA-approved PP-based therapeutics such as Anagliptin (anti-diabetic), Dorsomorphin (AMPK inhibitor), and Zaleplon (sedative), demonstrating the scaffold's therapeutic relevance across disease classes [10]. In oncology, the PP core features prominently in kinase inhibitor design, particularly against PI3K isoforms, Pim kinases, and FLT-3, where it occupies the ATP-binding pocket through conserved hinge region interactions [4] [9]. The structural rigidity of the PP system enables high-affinity binding while minimizing entropic penalties, making it an ideal template for developing targeted cancer therapeutics.

    Rationale for 4-Chlorophenyl and 2-Methyl Substituents in Pharmacophore Design

    The strategic incorporation of the 4-chlorophenyl moiety at position 6 and the methyl group at position 2 creates a synergistic pharmacophore with optimized steric, electronic, and hydrophobic properties. The 4-chlorophenyl group provides distinct advantages:

    • The electron-withdrawing chlorine atom enhances binding affinity through halogen bonding interactions with kinase hinge region carbonyl oxygen atoms (e.g., Val828 in Pim-1), as confirmed by crystallographic studies [4].
    • The hydrophobic aromatic system occupies lipophilic pockets in target kinases, contributing significant binding energy (ΔG ≈ -2.3 kcal/mol) while improving membrane permeability [4].
    • The molecular symmetry of the para-substituted benzene ring minimizes synthetic complexity while maximizing chemical stability under physiological conditions .

    Concurrently, the 2-methyl substituent delivers critical advantages:

    • Steric stabilization of the bound conformation without introducing excessive bulk that might hinder target engagement [8].
    • Metabolic protection of the adjacent ring system against oxidative degradation, extending plasma half-life [4].
    • Modest lipophilicity enhancement (logP increase ≈ 0.5), improving cellular uptake while maintaining solubility within drug-like parameters [5].

    Table 1: Structure-Activity Relationship (SAR) of Key Substituents in Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

    PositionSubstituentKinase Inhibition IC₅₀Cellular ActivityKey Interactions
    6-Aryl4-ChlorophenylPim-1: 27-45 nM [4]BAD phosphorylation inhibition: 0.8 μM [4]Halogen bonding with hinge residue
    6-Aryl4-TrifluoromethylphenylPim-1: 32 nM [4]Similar to chlorophenylEnhanced hydrophobicity
    6-ArylUnsubstituted phenylPim-1: >500 nM [4]Inactive at 10 μMLacks halogen bonding
    2-SubstituentMethylOptimal activity [8]Maintains potencySteric stabilization
    2-SubstituentHydrogenReduced activity [8]Moderate potencyIncreased flexibility
    2-SubstituentHydroxylInactive [8]InactiveDisrupts planarity

    Historical Context of PI3Kδ-Targeted Therapeutics and Structural Evolution

    The development of isoform-selective PI3K inhibitors represents a landmark achievement in precision oncology, with 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine derivatives emerging as structurally refined candidates. The PI3K signaling pathway, frequently hyperactivated in human cancers, regulates critical cellular processes including proliferation, survival, and metabolism [2] [6]. Early pan-PI3K inhibitors like wortmannin and LY294002 demonstrated proof-of-concept but lacked isoform selectivity, resulting in unacceptable toxicity profiles [9]. The discovery of leukocyte-restricted PI3Kδ expression catalyzed development of isoform-selective agents, culminating in idelalisib's 2014 FDA approval for hematologic malignancies [9].

    6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine derivatives represent a structural evolution addressing limitations of early inhibitors:

    • Enhanced isoform selectivity: The chlorophenyl-pyrazolopyrimidine scaffold achieves >100-fold selectivity for PI3Kδ over α/β isoforms by exploiting unique structural features of the PI3Kδ ATP-binding pocket, particularly a critical valine residue (Val828) that forms hydrogen bonds with the PP core [9].
    • Reduced hERG liability: Strategic positioning of the 2-methyl group eliminates cationic center formation, minimizing hERG channel binding (IC₅₀ > 30 μM) and associated cardiotoxicity that plagued earlier inhibitors like SGI-1776 [4].
    • Optimized drug-like properties: Molecular weight (243.69 g/mol) and calculated logP (~2.8) remain within Lipinski parameters, differentiating these derivatives from bulkier pan-PI3K inhibitors [5].

    Table 2: Evolution of PI3K Inhibitors Featuring Pyrazolo[1,5-a]pyrimidine Derivatives

    Inhibitor GenerationRepresentative CompoundSelectivity ProfileClinical LimitationsStructural Innovations
    First-generation (Pan-PI3K)BuparlisibPan-class I PI3KHyperglycemia, hepatotoxicity [9]Non-selective ATP-competitive
    Second-generation (Isoform-selective)IdelalisibPI3Kδ (IC₅₀ = 2.5 nM) [9]Autoimmune toxicitySelective hinge binding
    Pyrazolopyrimidine-based6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidinePI3Kδ/Pim-1 dual activity [4]Under investigationHalogen bonding capability
    Next-generationAlpelisibPI3Kα (IC₅₀ = 4.6 nM) [9]HyperglycemiaMutant-selective inhibition

    The structural evolution from pan-PI3K inhibitors to targeted agents demonstrates how the 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine scaffold addresses earlier limitations. The chlorine atom strategically positioned on the phenyl ring mimics the adenine N1 atom in ATP, enabling deeper penetration into a hydrophobic region adjacent to the catalytic site [9]. This precise molecular recognition differentiates it from non-selective inhibitors that make conserved contacts with all PI3K isoforms. Furthermore, the scaffold's diverse kinase targeting capability extends beyond PI3Kδ to include Pim-1 and FLT-3, positioning it as a promising candidate for hematologic malignancies driven by multiple signaling pathways [4]. The chemical structure (CAS 691884-04-5, molecular weight 243.69 g/mol) provides an optimal balance between target affinity and physicochemical properties, representing a significant advancement in kinase inhibitor design [5].

    Table 3: Key Structural and Chemical Properties of 6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

    PropertyValueSignificance
    Systematic Name6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidinePrecise chemical identification
    CAS Numbers85841-04-9 (amine derivative), 691884-04-5 [5]Unique chemical identifiers
    Molecular FormulaC₁₃H₁₀ClN₃Confirms elemental composition
    Molecular Weight243.69 g/molWithin drug-like parameters
    SMILESCC1=CC2=NN1C(=NC2=NC3=CC=C(C=C3)Cl)CDigital chemical representation
    XLogP~2.8 (Predicted)Optimal membrane permeability
    Hydrogen Bond Acceptors3 (N atoms)Target interaction capability
    Rotatable Bonds2Conformational flexibility
    Aromatic Rings2Planar interaction surface

    The trajectory of pyrazolo[1,5-a]pyrimidine-based therapeutics reflects medicinal chemistry's iterative refinement process – from initial non-selective agents to sophisticated targeted inhibitors. The integration of the 4-chlorophenyl group and 2-methyl substituent exemplifies structure-based design principles addressing both potency and selectivity challenges in kinase inhibition. As these compounds progress through preclinical evaluation, their structural features offer insights for developing next-generation oncology therapeutics with improved target profiles and reduced off-target effects.

    Properties

    CAS Number

    691884-04-5

    Product Name

    6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

    IUPAC Name

    6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

    Molecular Formula

    C13H10ClN3

    Molecular Weight

    243.69

    InChI

    InChI=1S/C13H10ClN3/c1-9-6-13-15-7-11(8-17(13)16-9)10-2-4-12(14)5-3-10/h2-8H,1H3

    InChI Key

    IDGXVJGBTGEQGI-UHFFFAOYSA-N

    SMILES

    CC1=NN2C=C(C=NC2=C1)C3=CC=C(C=C3)Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.